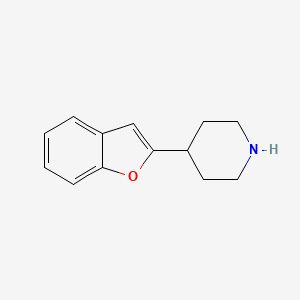

4-(2-Benzofuranyl)-piperidine

Description

Foundational Significance of Benzofuran (B130515) Moieties in Drug Discovery

The benzofuran ring system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a privileged scaffold in medicinal chemistry. taylorandfrancis.com This means its structure is uniquely suited to interact with a wide range of biological targets, leading to diverse pharmacological effects. taylorandfrancis.com Benzofuran derivatives are ubiquitous in nature, found in various plants, and have been extensively studied for their therapeutic potential. researchgate.netrsc.org

The significance of the benzofuran moiety stems from its association with a broad spectrum of biological activities. Research has demonstrated that compounds containing this scaffold can exhibit anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. researchgate.netrsc.orgwisdomlib.org Their presence in numerous natural products and synthetic compounds makes them highly valuable for researchers in drug design and development. taylorandfrancis.com The versatility of the benzofuran skeleton allows for the synthesis of derivatives with potent and specific activities, making it an attractive starting point for the development of new therapeutic agents. sunderland.ac.uknih.gov For instance, different substitutions on the benzofuran ring can significantly influence the compound's electronic properties and, consequently, its biological efficacy. taylorandfrancis.com

| Biological Activity of Benzofuran Derivatives | Therapeutic Area |

| Anticancer / Antitumor | Oncology |

| Antimicrobial / Antibacterial / Antifungal | Infectious Diseases |

| Anti-inflammatory | Inflammation |

| Antiviral | Infectious Diseases |

| Antioxidant | Various |

| Neuroprotective / Anti-Alzheimer's | Neurology |

Central Role of Piperidine (B6355638) Scaffolds in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most important and frequently encountered structural units in pharmaceuticals. nih.govresearchgate.net It is a fundamental building block in drug design and is present in the structures of numerous commercially successful drugs, including several blockbuster medications. researchgate.net According to a 2014 analysis, 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contained a nitrogen heterocycle, with piperidine being the most common among them. researchgate.net

The widespread use of the piperidine scaffold is due to its ability to impart favorable properties to a molecule. ontosight.aiwisdomlib.org Its three-dimensional, chair-like conformation can influence a compound's binding to biological targets, while the nitrogen atom can act as a hydrogen bond acceptor or be protonated to improve solubility and stability. ontosight.aiijrst.com Piperidine derivatives have been successfully developed for a vast array of therapeutic applications, acting as central nervous system (CNS) modulators, antihistamines, analgesics, and antipsychotics, among others. researchgate.netencyclopedia.pub The structural versatility of the piperidine ring allows for extensive modification, enabling chemists to fine-tune the pharmacological profile of drug candidates. nih.gov

| Therapeutic Application of Piperidine Derivatives | Examples of Drug Classes |

| Central Nervous System (CNS) Disorders | Antipsychotics, Antidepressants |

| Pain Management | Analgesics |

| Allergic Reactions | Antihistamines |

| Cancer | Anticancer agents |

| Alzheimer's Disease | Acetylcholinesterase inhibitors |

Rationale for Investigating Hybrid Benzofuran-Piperidine Architectures

The strategy of creating molecular hybrids, which involves combining two or more distinct pharmacophores (structural units with known biological activity) into a single molecule, is a well-established approach in drug discovery. The primary rationale is to develop compounds with potentially enhanced affinity, greater efficacy, or a more desirable multi-target profile compared to the individual components. The fusion of benzofuran and piperidine motifs into a single chemical entity is a prime example of this strategy. researchgate.net

Researchers are drawn to benzofuran-piperidine hybrids for their potential to address complex diseases like Alzheimer's disease and cancer. researchgate.netresearchgate.net In the context of Alzheimer's, for instance, derivatives combining a benzofuran moiety with a benzyl-piperidine group have been investigated as agents that can target acetylcholinesterase (AChE) and prevent the aggregation of amyloid-beta (Aβ) peptides, two key pathological hallmarks of the disease. encyclopedia.pubresearchgate.net Similarly, in oncology research, benzofuran-piperazine (a related six-membered nitrogen heterocycle) hybrids have been explored as potent and selective inhibitors of specific cancer-related enzymes like cyclin-dependent kinase 2 (CDK2). tandfonline.com The combination aims to leverage the favorable binding characteristics of the piperidine ring with the diverse biological activities of the benzofuran scaffold. encyclopedia.pub Studies on such hybrids have shown promising results, with some compounds demonstrating significant neuroprotective or cytotoxic activities in preclinical models. researchgate.netnih.gov

Contextualizing 4-(2-Benzofuranyl)-piperidine within Heterocyclic Chemistry Research

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. ijrst.comuou.ac.in These structures are of immense importance as they form the basis of countless natural products, pharmaceuticals, and agrochemicals. uou.ac.in Heterocycles can be classified based on ring size, the type of heteroatom (commonly nitrogen, oxygen, or sulfur), and their electronic structure (saturated or unsaturated). ijrst.comuou.ac.in

The compound this compound is a quintessential example of a molecule that bridges different sub-classes of heterocycles. It features:

An unsaturated, fused heterocyclic system : The benzofuran moiety, which is aromatic and consists of two fused rings (a benzene and a furan ring). ijrst.com

A saturated heterocyclic system : The piperidine ring, which is an aliphatic (non-aromatic) amine. ijrst.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

54477-05-3 |

|---|---|

Molecular Formula |

C13H15NO |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

4-(1-benzofuran-2-yl)piperidine |

InChI |

InChI=1S/C13H15NO/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 |

InChI Key |

PWGXETSPNUBPGV-UHFFFAOYSA-N |

SMILES |

C1CNCCC1C2=CC3=CC=CC=C3O2 |

Canonical SMILES |

C1CNCCC1C2=CC3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic Strategies for 4 2 Benzofuranyl Piperidine and Its Analogues

General Synthetic Routes to the 4-(2-Benzofuranyl)-piperidine Core Structure

The formation of the central this compound scaffold can be achieved through several strategic approaches, most notably by constructing the piperidine (B6355638) ring from a corresponding pyridine (B92270) or by coupling pre-existing benzofuran (B130515) and piperidine moieties.

Catalytic Hydrogenation Approaches for Piperidine Ring Formation

A prevalent method for synthesizing the piperidine ring is the catalytic hydrogenation of a corresponding pyridine precursor, 4-(2-benzofuranyl)pyridine. This dearomatization reaction is an effective strategy for producing piperidines from simple starting materials. google.comresearchgate.net The reduction of the pyridine ring to a piperidine can be accomplished using various catalysts and hydrogen sources.

Heterogeneous catalysts such as palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) are often employed for this transformation. For instance, the reduction of a pyridine ring can be achieved using a mixture of palladium and rhodium on carbon, under hydrogen pressure, to yield the corresponding piperidine. google.com The use of 10% Rh/C in water at 80°C under 5 atm of H₂ pressure has been shown to be effective for the hydrogenation of various heteroaromatic compounds, including pyridines. organic-chemistry.org Another approach involves transfer hydrogenation, which utilizes a hydrogen donor like borane-ammonia (H₃N-BH₃) with a ruthenium catalyst, avoiding the need for high-pressure H₂ gas. organic-chemistry.org

| Catalyst | Hydrogen Source | Conditions | Outcome |

| Pd/C and Rh/C mixture | H₂ gas (3-5 MPa) | 30-50°C in ethanol | Reduction of 2-picoline-4-ethyl formate (B1220265) to pipecoline-4-ethyl formate google.com |

| 10% Rh/C | H₂ gas (5 atm) | 80°C in water | Hydrogenation of various heteroaromatic compounds organic-chemistry.org |

| RuCl₃·xH₂O | Borane-ammonia | - | Transfer hydrogenation of pyridines organic-chemistry.org |

Derivatization from Precursor Molecules

An alternative to forming the piperidine ring via hydrogenation is the coupling of pre-functionalized benzofuran and piperidine precursors. This method allows for the convergent synthesis of the target molecule. A common strategy involves the reaction of a benzofuran derivative with a suitable piperidine synthon. For example, 4-(6-fluoro-3-benzofuranyl)piperidine hydrochloride has been synthesized starting from the acylation of a fluorobenzofuran, followed by cyclization and subsequent deprotection. epo.org

Another approach involves the Mannich reaction, where a methyl-ketone precursor is condensed with an aryl amine to form a ketone intermediate, which is then reduced to the final piperidine derivative. google.com Additionally, palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be used to form a bond between a benzofuran boronic acid and a halogenated piperidine derivative, or vice versa. nih.gov

Diversification at the Piperidine Nitrogen Atom

Once the this compound core is synthesized, further structural diversity can be introduced by modifying the piperidine nitrogen atom. This is commonly achieved through N-alkylation and N-acylation reactions, or by forming more complex N-linked hybrid systems.

N-Alkylation and N-Acylation Methods

N-alkylation involves the introduction of an alkyl group onto the piperidine nitrogen. This can be accomplished by reacting the this compound with an alkyl halide in the presence of a base. google.comresearchgate.net Reductive N-alkylation is another effective method, where the piperidine is reacted with a ketone or aldehyde in the presence of a reducing agent. google.com For example, N-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and shown to be potent inhibitors of acetylcholinesterase. nih.gov

N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride. google.comgoogle.com For instance, 1-acetyl-4-(6-fluoro-3-benzofuranyl)piperidine can be synthesized as an intermediate in the preparation of the final de-acetylated product. epo.org

| Reaction Type | Reagents | Key Features |

| N-Alkylation | Alkyl halide, base | Forms a C-N bond, adding an alkyl substituent. google.comresearchgate.net |

| Reductive N-Alkylation | Ketone/aldehyde, reducing agent | A one-pot reaction to introduce an alkyl group. google.com |

| N-Acylation | Acyl chloride/anhydride | Forms an amide bond, adding an acyl substituent. google.comgoogle.com |

Formation of N-Linked Hybrid Systems (e.g., Piperazine (B1678402), Benzofuranyl Acryloylpiperazine)

More complex molecules can be synthesized by linking the this compound core to other heterocyclic systems, such as piperazine. These hybrid molecules often exhibit interesting biological activities. mdpi.comnih.gov The synthesis of these N-linked hybrids typically involves the reaction of the parent piperidine with a suitable electrophile containing the desired heterocyclic moiety. For example, N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine has been synthesized for use in positron emission tomography (PET) imaging. nih.gov The synthesis involved the O-alkylation of N-(2-benzofuranylmethyl)-N'-(4-hydroxybenzyl)piperazine. nih.gov

Similarly, benzofuranyl acryloylpiperazine derivatives have been synthesized and have shown CNS activities. researchgate.net The synthesis of these compounds can involve the reaction of a substituted 2-acetylbenzofuran (B162037) with an appropriate aldehyde to form a chalcone, which is then further reacted to incorporate the piperazine moiety. researchgate.net

Synthetic Modifications on the Benzofuran Ring System

In addition to modifying the piperidine nitrogen, the benzofuran ring itself can be functionalized to create a wider range of analogues. Various synthetic methods have been developed to introduce substituents at different positions of the benzofuran nucleus. researchgate.netcuestionesdefisioterapia.com

Common strategies for modifying the benzofuran ring include electrophilic aromatic substitution reactions, such as halogenation or acylation, and transition-metal-catalyzed cross-coupling reactions. nih.govmdpi.com For example, palladium catalysis can be used to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. nih.gov Sonogashira coupling reactions have also been employed to synthesize benzofuran derivatives. rsc.org The inclusion of hydrophilic groups, such as piperidine, on the benzofuran ring has been shown to improve the physicochemical properties of the resulting compounds. nih.gov

Substituent Introduction and Functionalization (e.g., halogens, methoxy (B1213986) groups)

The introduction of functional groups, such as halogens and methoxy groups, onto the benzofuran or piperidine scaffold is a key strategy for modulating the properties of the final compound. nih.govresearchgate.net These substituents can influence biological activity through electronic and steric effects. nih.gov

Halogenation, particularly at the benzofuran core, can provide a handle for further synthetic transformations, such as cross-coupling reactions. For instance, iron(III)-catalyzed halogenation of ketone precursors can be followed by metal-mediated O-arylation and cyclization to yield functionalized benzofurans. mdpi.com The synthesis of 2-bromo- and 3-bromo-substituted naphthofurans, which are structurally related to benzofurans, has been achieved from naphthols and α-haloketones, demonstrating that halogen atoms can be incorporated and retained through the synthetic sequence. mdpi.com

The introduction of methoxy groups is also a common strategy. Methoxy-substituted phenols are frequently used as starting materials in benzofuran synthesis. ontosight.ai For example, 6-methoxy-3-methylbenzofuran (B3121644) has been employed in multi-component reactions to create fused piperidine systems. researchgate.net The specific placement of these groups is often dictated by the choice of starting materials and the reaction mechanism. ontosight.ai

Table 1: Examples of Functionalized Benzofuran Synthesis

| Starting Materials | Reagents/Catalyst | Product Type | Yield | Citation |

|---|---|---|---|---|

| 1-Arylketones | FeCl3, Halogenating agent | Halogenated Benzofurans | Good | mdpi.com |

| 2-Naphthol, 1-chloropropan-2-one | TiCl4 | 1-Methylnaphtho[2,1-b]furan | 76% | researchgate.net |

| 1-Naphthol, 3-chloro-2-butanone | TiCl4 | 2-Ethyl-3-methylnaphtho[1,2-b]furan | 88% | mdpi.com |

| 2-Naphthol, 2-bromo-1-(4-bromophenyl)ethan-1-one | TiCl4 | 2-(4-Bromophenyl)naphtho[1,2-b]furan | 95% | researchgate.net |

Regioselective Synthesis of Benzofuran Derivatives

Controlling the position of substituents on the benzofuran ring, known as regioselectivity, is critical for targeting specific biological activities. The synthesis of 2-substituted benzofurans, the core of this compound, is a well-established field with numerous methodologies. researchgate.net

One of the most direct routes involves the reaction of phenols with α-haloketones. mdpi.com While this reaction can lead to 3-substituted benzofurans via O-alkylation followed by cyclization, specific conditions can favor the formation of the 2-substituted isomer. mdpi.com For example, using titanium tetrachloride as a promoter in a one-step process combining Friedel-Crafts-like alkylation and intramolecular cyclodehydration allows for the highly regioselective synthesis of 2-substituted naphthofurans and benzofurans. mdpi.comresearchgate.net Another method describes a temperature-dependent, controlled synthesis from 1-(2-hydroxyphenyl)-2-chloroethanones, where a mdpi.comCurrent time information in Bangalore, IN.-aryl migration at higher temperatures leads to the 2-substituted benzofuran. nih.gov

Transition metal-catalyzed reactions are also pivotal for regioselective benzofuran synthesis. Palladium-catalyzed oxidative annulation of phenols and unactivated internal alkynes is an effective one-step method. mdpi.com Similarly, copper catalysts can be used for the aerobic oxidative cyclization of phenols and alkynes, proceeding through a sequential nucleophilic addition and oxidative cyclization to yield polysubstituted benzofurans with high regioselectivity. rsc.orgresearchgate.netrsc.org

Table 2: Regioselective Synthesis of 2-Substituted Benzofurans

| Method | Starting Materials | Catalyst/Reagent | Key Feature | Citation |

|---|---|---|---|---|

| Titanium-Promoted Cyclodehydration | Phenols and α-Haloketones | TiCl4 | One-step, high regioselectivity for 2-substitution | mdpi.comresearchgate.net |

| Temperature-Controlled Cyclization | 1-(2-Hydroxyphenyl)-2-chloroethanones | Grignard Reagents | Temperature-dependent mdpi.comCurrent time information in Bangalore, IN.-aryl migration yields 2-substituted product | nih.gov |

| Palladium-Catalyzed Annulation | Phenols and Internal Alkynes | Pd(OAc)2/PPh3 | One-pot oxidative annulation | mdpi.com |

| Copper-Catalyzed Cyclization | Phenols and Alkynes | Copper catalyst, O2 | Regioselective one-pot procedure | rsc.orgrsc.org |

Advanced Methodologies in Related Heterocyclic Synthesis

Modern synthetic chemistry offers a powerful toolkit for constructing complex heterocyclic systems like benzofuranyl-piperidines. These advanced methods often provide greater efficiency, control, and access to molecular diversity compared to classical approaches.

Catalytic Annulation Reactions for Piperidine Ring Assembly

Catalytic annulation, the formation of a ring onto an existing molecular framework, is a highly effective strategy for assembling the piperidine ring. nih.gov These reactions often employ transition metal catalysts to achieve high efficiency and stereoselectivity.

Palladium-catalyzed annulation strategies are particularly versatile. One such approach uses a readily available cyclic carbamate (B1207046) as a precursor, which undergoes a Pd-catalyzed reaction with 1,3-dicarbonyl compounds in a one-pot allylation-condensation sequence to deliver highly functionalized piperidines. core.ac.uk Nickel-catalyzed "borrowing hydrogen" annulation reactions between substituted anilines and pentane-1,5-diol also provide a direct route to N-arylated piperidines. tandfonline.com

Organocatalysis offers a metal-free alternative for piperidine synthesis. A highly enantioselective [4+2] annulation has been developed using a chiral organocatalyst to mediate a Mannich reaction-reductive cyclization cascade between N-PMP aldimines and aqueous glutaraldehyde, yielding 2,3-substituted piperidines with excellent stereocontrol. rsc.org Phosphine-catalyzed [4+2] annulation of imines with allenes is another powerful method for constructing functionalized piperidine derivatives. researchgate.net

Ring-Opening and Ring-Closure Reactions in Benzofuran Formation

Beyond direct cyclization, the benzofuran ring can be constructed through more intricate ring-opening and ring-closure pathways. These methods can offer alternative routes to complex substitution patterns or overcome limitations of more traditional syntheses.

Ring-opening reactions of existing benzofurans can serve as a divergent point for creating functionalized phenol (B47542) derivatives, which can then be used in further synthetic steps. acs.orgresearchgate.net Nickel-catalyzed ring-opening of benzofurans with silanes, for example, can selectively produce ortho-vinylphenols or other functionalized phenols via a formal C-O bond activation that proceeds through Ni-H insertion and β-O elimination. acs.orgkyoto-u.ac.jp

Conversely, ring-closure reactions of carefully designed precursors are a cornerstone of benzofuran synthesis. rsc.org A common strategy involves the intramolecular cyclization of o-alkynylphenols. This transformation can be catalyzed by a variety of metals, including gold, copper, and indium, and typically proceeds with 5-endo-dig regioselectivity. mdpi.com Another powerful ring-closure method is the Pd(II)-catalyzed Wacker-type oxidative cyclization of o-allylphenols, which are generated in situ, to form the benzofuran ring. mdpi.comrsc.org

Multi-Component Reactions for Hybrid Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, represent a highly efficient approach to building complex molecular scaffolds. researchgate.netbeilstein-journals.orgrsc.org This strategy is particularly well-suited for the synthesis of hybrid structures like benzofuran-piperidines.

A recently developed MCR provides direct access to benzofuran-fused piperidines by employing an electron-rich benzofuran, a primary amine, and formaldehyde. researchgate.net This reaction proceeds through a double Mannich reaction, utilizing both a benzylic C(sp³)–H bond and a C(sp²)–H bond on the benzofuran as nucleophilic sites to construct the fused piperidine ring. researchgate.netrsc.org

Other MCRs focus on the efficient assembly of the piperidine ring itself. A one-pot, three-component coupling of an aldehyde, an amine, and a β-keto ester, catalyzed by a recyclable PEG-embedded potassium tribromide complex, yields highly functionalized piperidines under mild, room-temperature conditions. beilstein-journals.org Such strategies offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification, making them powerful tools in modern drug discovery. beilstein-journals.orgnih.gov

Structure Activity Relationship Sar Investigations of 4 2 Benzofuranyl Piperidine Derivatives

Structural Determinants of Receptor Binding Affinity and Selectivity

The affinity and selectivity of 4-(2-Benzofuranyl)-piperidine derivatives for their biological targets are intricately linked to their three-dimensional structure and the nature of their substituents. Researchers have systematically modified the piperidine (B6355638) ring and the benzofuran (B130515) moiety to probe these interactions.

Substituents on the piperidine ring play a pivotal role in modulating the interaction of these compounds with their target receptors. The nature, size, and position of these substituents can significantly impact binding affinity and selectivity.

N-Substitution: The substituent on the piperidine nitrogen is a critical determinant of activity. For instance, in a series of opioid receptor antagonists, replacing flexible N-propylphenyl or N-propylcyclohexyl groups with a planar N-substituted benzofuranylmethyl group resulted in significantly lower binding affinities. acs.org This suggests that for certain receptors, a specific conformation of the N-substituent, extended away from the piperidine nitrogen, is necessary for optimal binding. acs.org In another example, for histamine (B1213489) H3 receptor antagonists, a benzofuranylmethyl substituent on the piperidine nitrogen (as in compound ADS003) demonstrated high potency. nih.gov

Other Piperidine Ring Modifications: The inclusion of hydrophilic groups, such as additional piperidine rings, has been shown to improve the physicochemical properties of some benzofuran derivatives. nih.gov For example, substituting dimethylamine (B145610) and benzyl (B1604629) groups with a bulkier 4-piperidino-piperidine group enhanced the cytotoxic activity of certain compounds. nih.govresearchgate.net

Below is a table summarizing the effect of various piperidine ring substituents on the activity of this compound derivatives.

| Compound/Series | Piperidine Ring Substituent | Target/Activity | Effect on Activity | Reference |

| (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)-piperidine derivatives | N-benzofuranylmethyl | Opioid Receptor | Decreased binding affinity | acs.org |

| ADS003 | 1-(benzofuran-2-ylmethyl) | Histamine H3 Receptor | High potency (pA2 = 8.47) | nih.gov |

| mTORC1 inhibitors | 4-piperidino-piperidine | Cytotoxicity | Enhanced cytotoxicity | nih.govresearchgate.net |

Modifications to the benzofuran moiety have been extensively explored to fine-tune the pharmacological profile of this class of compounds. Substitutions at various positions of the benzofuran ring can influence potency, selectivity, and even the mechanism of action.

Substitution at C-2 Position: The C-2 position of the benzofuran ring is a common point of modification. SAR studies have revealed that ester or heterocyclic ring substitutions at this position are often crucial for cytotoxic activity. nih.gov

Substitution at C-4, C-5, and C-6 Positions: The introduction of substituents at the C-4, C-5, and C-6 positions of the benzofuran ring has been shown to modulate activity. For example, the addition of a fluorine atom at the C-4 position of a 2-benzofuranyl group led to a twofold increase in the potency of a urokinase-type plasminogen activator (uPA) inhibitor. nih.gov Halogen substitutions at the para position of the benzofuran are thought to form favorable hydrophobic interactions, thereby increasing potency. nih.gov Furthermore, the presence of halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 is considered essential for the antibacterial activity of some benzofuran derivatives. rsc.org

Methoxy (B1213986) and Halogen Substitutions: In a series of mTORC1 inhibitors, a 5-methoxybenzofuran (B76594) derivative exhibited significant cytotoxic activity. researchgate.net Conversely, in another study, the presence of two halogen-substituted rings coupled with the lack of a methoxy substituent on the heterocyclic ring was detrimental to cytotoxic activity. nih.gov

The following table highlights the impact of various benzofuran moiety modifications on the pharmacological profile.

| Compound/Series | Benzofuran Moiety Modification | Target/Activity | Effect on Activity | Reference |

| uPA inhibitors | Fluorine at C-4 of 2-benzofuranyl | uPA inhibition | 2-fold increase in potency | nih.gov |

| Antibacterial agents | Halogens, nitro, hydroxyl at C-4, C-5, C-6 | Antibacterial activity | Essential for activity | rsc.org |

| mTORC1 inhibitors | 5-methoxybenzofuran | Cytotoxicity | Significant activity | researchgate.net |

| Cytotoxic agents | Two halogen-substituted rings, no methoxy group | Cytotoxicity | Detrimental to activity | nih.gov |

Alkyl Chain Linkers: In a series of histamine H3 receptor antagonists, elongating the aliphatic chain between the piperidine nitrogen and the benzofuranyl residue from two to three methylene (B1212753) groups resulted in a decrease in potency. mdpi.com This suggests that a shorter, more constrained linker is preferred for optimal interaction with this particular receptor.

Rigid vs. Flexible Linkers: The replacement of a flexible five-methylene group chain with more rigid moieties like benzene (B151609), biphenyl, or naphthalene (B1677914) has been investigated. nih.gov This strategy is based on the observation that more rigid linkers can lead to higher affinity H3R ligands. nih.gov

PROTAC Linkers: In the context of Proteolysis Targeting Chimeras (PROTACs), the linker plays a crucial role in orienting the two ends of the molecule for effective protein degradation. explorationpub.com The length of the linker is critical, with studies showing that PROTACs with linkers shorter than 12 atoms may have no activity, while those with longer linkers can exhibit robust degradation potential. explorationpub.com

The table below illustrates the effect of linker modifications on the biological activity of this compound derivatives.

| Compound/Series | Linker Modification | Target/Activity | Effect on Activity | Reference |

| Histamine H3 Receptor Antagonists | Elongation of alkyl chain from 2 to 3 methylenes | Histamine H3 Receptor | Decrease in potency | mdpi.com |

| Histamine H3 Receptor Ligands | Replacement of flexible alkyl chain with rigid aromatic linkers | Histamine H3 Receptor | Potential for higher affinity | nih.gov |

| PROTACs | Linker length | Protein Degradation | Longer linkers often show higher efficiency | explorationpub.com |

Identification and Characterization of Key Pharmacophore Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, key pharmacophoric elements have been identified through extensive SAR studies and computational modeling.

Essential Moieties: For antimicrobial activity, both the piperidine moiety and a 4-nitrophenylhydrazine (B89600) function were found to be essential in one study. rsc.org In another context, the 4-(p-fluorobenzoyl)piperidine fragment is considered a crucial pharmacophore for anchorage at the 5-HT2A receptor. mdpi.com

Tyr-Phe Pharmacophore: In the design of opioid receptor ligands, the Tyr¹ and Phe⁴ residues of endogenous opioid peptides, separated by a flexible spacer, are important pharmacophores for achieving high affinity. umich.edu This principle can be applied to the design of non-peptide ligands incorporating the this compound scaffold.

Histamine H3 Receptor Pharmacophore: For histamine H3 receptor antagonists, the key pharmacophoric elements include an aliphatic amine with a propyloxy chain. mdpi.com

The following table summarizes some of the key pharmacophore elements identified for different biological targets.

| Biological Target | Key Pharmacophore Elements | Reference |

| Antimicrobial Activity | Piperidine moiety, 4-nitrophenylhydrazine function | rsc.org |

| 5-HT2A Receptor | 4-(p-fluorobenzoyl)piperidine fragment | mdpi.com |

| Opioid Receptors | Tyr-Phe pharmacophore with a flexible spacer | umich.edu |

| Histamine H3 Receptor | Aliphatic amine with a propyloxy chain | mdpi.com |

Conformational Analysis and its Implications for Activity

The three-dimensional conformation of this compound derivatives is a critical factor governing their biological activity. Conformational analysis helps to understand how these molecules adopt specific shapes to interact with their biological targets.

Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation, with substituents preferentially occupying equatorial positions to minimize steric hindrance. asianpubs.org The introduction of alkyl groups on the piperidine ring can cause a flattening of the ring. asianpubs.org

N-Substituent Conformation: As previously mentioned, the conformation of the N-substituent on the piperidine ring is crucial for the activity of certain opioid antagonists. An extended conformation away from the piperidine nitrogen is favored for high binding affinity. acs.org

DFG-out Conformation in Kinase Inhibitors: In the design of type II CDK2 inhibitors, hybrid structures of benzofuran and piperazine (B1678402) were designed to anchor the inhibitors onto the DFG-out conformation of the kinase. nih.gov This specific conformation is a key feature of type II kinase inhibitors.

Impact of Physicochemical Features on Pharmacological Action

The physicochemical properties of this compound derivatives, such as lipophilicity, solubility, and hydrogen bonding capacity, have a profound impact on their pharmacological action. These properties influence absorption, distribution, metabolism, and excretion (ADME), as well as target engagement.

Lipophilicity and Hydrophilicity: The inclusion of hydrophilic heteroatom-containing groups, like piperidine, on the benzofuran ring can significantly improve a compound's physicochemical properties. nih.gov The balance between lipophilicity and hydrophilicity is crucial for oral bioavailability and cell membrane permeability.

Hydrogen Bonding: The ability of a molecule to form hydrogen bonds is a key determinant of its binding affinity. For example, the replacement of a phenolic hydroxyl group (an H-bond donor) with an H-bond acceptor altered the cytotoxic activity of a series of mTORC1 inhibitors. nih.govresearchgate.net

Structural Rigidity: Increasing the structural rigidity of a molecule, for instance by replacing a flexible alkyl linker with a more rigid aromatic group, can lead to higher affinity ligands by reducing the entropic penalty upon binding. nih.gov

Computational and in Silico Methodologies in 4 2 Benzofuranyl Piperidine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For 4-(2-Benzofuranyl)-piperidine, these studies are essential for understanding its potential as a therapeutic agent by elucidating its interactions with biological targets like the histamine (B1213489) H3 (H3R) and dopamine (B1211576) D3 (D3R) receptors.

Molecular docking simulations are instrumental in visualizing the binding modes of ligands within the active sites of receptors. For derivatives closely related to this compound, such as (dihydro)benzofuranyl piperazines, docking studies have provided detailed maps of their interactions with the human histamine H3 receptor (hH3R). nih.gov These simulations revealed that the piperazine (B1678402) core and the benzofuran (B130515) moiety fit into specific pockets of the receptor. Docking experiments indicated that bulky substituents on the benzofuran ring can occupy a hydrophobic pocket within the hH3R, while other parts of the molecule, like an N-allyl group, can form favorable hydrophobic interactions with transmembrane (TM) domains 2, 3, and 7, enhancing selectivity for the H3R. nih.gov The primary interactions often involve hydrogen bonds and hydrophobic contacts with key amino acid residues, which anchor the ligand in the binding site. nih.govtbzmed.ac.ir

In the context of the dopamine D3 receptor, a key target for neuropsychiatric disorders, the piperidine (B6355638) ring found in this compound is a common structural motif in known ligands. tbzmed.ac.ir Docking studies help identify crucial interactions, such as hydrogen bonds with specific aspartate residues and aromatic interactions with phenylalanine or tyrosine residues within the D3R binding pocket, which are critical for affinity and selectivity. While direct docking studies on this compound are not extensively detailed in the cited literature, the principles derived from related benzofuran and piperidine compounds suggest that the benzofuran ring would likely engage in π-π stacking interactions, while the piperidine's nitrogen atom could act as a hydrogen bond acceptor or, if protonated, a donor. researchgate.netasiapharmaceutics.info

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function value (e.g., in kcal/mol) or correlated with experimental values like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.govresearchgate.net This prediction helps rank potential drug candidates based on their binding strength to a target. mdpi.comarxiv.orgnih.govbiorxiv.org

For a series of (dihydro)benzofuranyl piperazine derivatives, which share the core structure of this compound, binding affinities for the hH3R have been determined. nih.gov These studies show a range of affinities, highlighting how small structural modifications can significantly impact binding potency. The results demonstrate that compounds with this scaffold can achieve high affinity, with Ki values in the nanomolar range. nih.gov

| Compound ID | Structure Description | Binding Affinity (pKi) | Ligand Efficiency (LE) |

|---|---|---|---|

| 1b | Dihydrobenzofuran core with N-allylpiperazine | 7.3 | 0.44 |

| 1f | Benzofuran core with N-allylpiperazine | 8.2 | 0.53 |

| 1g | Dihydrobenzofuran core with N-propylpiperazine | 7.7 | 0.45 |

| 1h | Benzofuran core with N-propylpiperazine | 8.4 | 0.51 |

| 2c | Dihydrobenzofuran core with N-(4-fluorophenyl)piperazine | 6.2 (at H3R) | 0.31 |

pKi is the negative logarithm of the Ki value. A higher pKi indicates stronger binding affinity.

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of a molecule, which govern its stability, reactivity, and interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.net For compounds like this compound, DFT calculations are used to determine optimized molecular geometry, including bond lengths and angles, and to analyze the molecule's electronic properties. rsc.orgsemanticscholar.org Such studies on related benzofuran and piperidine derivatives often employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. rsc.org

DFT calculations allow for the mapping of the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is critical for understanding how the molecule will interact with biological targets. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to describe the electronic absorption properties and the global reactivity of the compound. rsc.org

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and intramolecular bonding within a molecule. researchgate.netuni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.deresearchgate.net

Predictive Modeling of Biological Activity Spectra (e.g., PASS)

Before undertaking extensive laboratory synthesis and testing, computational tools can predict the likely biological activities of a compound based solely on its structure. The Prediction of Activity Spectra for Substances (PASS) is one such tool. clinmedkaz.org PASS analysis compares the structural fragments of a query molecule against a large database of known biologically active substances to predict a spectrum of potential pharmacological effects, which are presented as probabilities. clinmedkaz.org

For new piperidine derivatives, PASS has been used to predict a wide range of potential activities. clinmedkaz.org The output is typically a list of biological activities with corresponding Pa (probability to be active) and Pi (probability to be inactive) values. An activity is considered likely if Pa > Pi. For piperidine derivatives, PASS analysis has predicted activities related to the central nervous system, including potential anti-parkinsonian and anti-dyskinetic effects. clinmedkaz.org Given that this compound contains the piperidine scaffold, a similar predictive profile could be anticipated.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation |

|---|---|---|---|

| Antiparkinsonian | 0.650 | 0.015 | Likely |

| Dopamine uptake inhibitor | 0.580 | 0.022 | Likely |

| Antidyskinetic | 0.510 | 0.041 | Likely |

| Cognition enhancer | 0.450 | 0.030 | Possible |

| Antidepressant | 0.420 | 0.075 | Possible |

Note: This table is illustrative of PASS predictions for piperidine derivatives and does not represent a direct analysis of this compound but exemplifies the expected output.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) has become an indispensable tool in the development of novel therapeutics, including those based on the this compound scaffold. This computational approach utilizes the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design and optimize ligands that can bind to it with high affinity and selectivity. By understanding the molecular interactions between the target and the ligand, researchers can rationally modify the chemical structure of a lead compound to enhance its pharmacological properties. In the context of this compound and its derivatives, SBDD, primarily through molecular docking simulations, has been instrumental in elucidating binding modes, predicting affinities, and guiding the synthesis of more potent and selective agents for various therapeutic targets.

Molecular docking studies are a cornerstone of SBDD, allowing for the virtual screening of compound libraries and the detailed analysis of binding interactions at the atomic level. For benzofuran-piperidine derivatives, these studies have provided critical insights into their mechanisms of action against a range of biological targets. For instance, in the design of antagonists for the histamine H₃ receptor (H₃R), molecular docking revealed that the benzofuranyl moiety of compounds like ADS003 engages in π–π stacking interactions with tryptophan (Trp402) residues within the receptor's binding pocket. nih.gov The protonated nitrogen of the piperidine ring was shown to form a crucial salt bridge with an aspartate residue (Asp114) and cation–π interactions with tyrosine (Tyr115) and phenylalanine (Phe398). nih.gov Such detailed interaction maps are vital for understanding the structure-activity relationships (SAR) that govern the potency of these compounds.

The versatility of the benzofuran-piperidine scaffold has been further explored in the development of inhibitors for other enzyme systems, including Janus Kinase 2 (JAK2) and cyclin-dependent kinase 2 (CDK2). For potential JAK2 inhibitors, a series of 4-(2-benzofuranyl) pyrimidin-2-amine derivatives were designed, with primary SAR studies indicating the potential for high potency and selectivity. researchgate.net In the pursuit of novel type II CDK2 inhibitors, a hybridization strategy combining benzofuran and piperazine (a related six-membered nitrogen-containing heterocycle) was employed. nih.gov Molecular docking simulations were crucial in confirming the binding mode of these hybrid structures and in rationalizing the observed SAR. nih.gov These computational models help to anchor the designed inhibitors onto the kinase domain, guiding the placement of different chemical tails to optimize interactions. nih.gov

Furthermore, computational approaches have been applied to design benzofuran hybrids as dual inhibitors of Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are significant targets in cancer therapy. nih.govresearchgate.net Using software such as the Molecular Operating Environment (MOE), researchers have estimated the binding affinity of newly synthesized benzofuran derivatives. nih.govresearchgate.net These in silico studies have successfully guided the hybridization of the piperidine and benzofuran moieties to enhance anticancer activity. nih.gov Similarly, in the context of Alzheimer's disease, molecular docking has been used to investigate how benzofuran piperidine derivatives can inhibit the aggregation of amyloid-beta (Aβ) peptides. thieme-connect.com These studies discovered that specific derivatives could bind to the 'steric zipper' region of Aβ, thereby preventing aggregation. thieme-connect.com

The table below summarizes key findings from various structure-based design studies involving the this compound scaffold and its analogs.

| Target | Compound Series | Computational Method | Key Interactions/Findings | Reference(s) |

| Histamine H₃ Receptor (H₃R) | 4-Oxypiperidine ethers with benzofuranyl moiety (e.g., ADS003) | Molecular Docking | π–π stacking between benzofuran and Trp402; Salt bridge from piperidine nitrogen to Asp114; Cation–π interactions with Tyr115 and Phe398. | nih.gov |

| PI3K/VEGFR-2 | Benzofuran-piperidine hybrids | Molecular Docking (MOE) | Guided the design of hybrids with dual inhibitory action; Predicted binding affinities and modes. | nih.govresearchgate.net |

| Janus Kinase 2 (JAK2) | 4-(2-Benzofuranyl) pyrimidin-2-amine derivatives | Structure-Based Design, SAR | Resulted in the discovery of a novel class of potent and selective JAK2 inhibitors. | researchgate.net |

| Amyloid-beta (Aβ) peptide | Benzofuran piperidine derivatives | Molecular Docking | Identified binding to the 'steric zipper' region of Aβ, inhibiting aggregation. | thieme-connect.com |

| Cyclin-dependent kinase 2 (CDK2) | 3-(Piperazinylmethyl)benzofuran derivatives | Molecular Docking | Confirmed the binding mode of type II inhibitors and rationalized structure-activity relationships. | nih.gov |

| Dopamine D₃ Receptor (D₃R) | Ligands with 2-benzofuranyl tail groups | SAR Analysis | The 2-benzofuranyl group contributes to D₃R selectivity by interacting with a secondary binding pocket. | acs.org |

| Sphingosine-1-phosphate receptor 1 (S1P₁) | Benzofuran-based agonists (including a piperidine derivative) | Knowledge-Based Design, Computational Chemistry | Identified the benzofuranyl core as a novel lead series; guided optimization for potency and selectivity. |

These examples underscore the power of computational and in silico methodologies in modern drug discovery. For the this compound scaffold, these approaches have not only provided a deeper understanding of its interactions with various biological targets but have also accelerated the design and development of new chemical entities with therapeutic potential.

Advanced Research Perspectives and Potential Applications

Development of Multi-Target-Directed Ligands

The complexity of multifactorial diseases, such as neurodegenerative disorders, has spurred the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.gov The 4-(2-Benzofuranyl)-piperidine framework is well-suited for this strategy.

One prominent area of research is in the treatment of Alzheimer's disease, where a multi-target approach is considered a promising therapeutic strategy. nih.govrsc.org Researchers have designed hybrid compounds that combine the pharmacophoric elements of a benzofuran-piperidine structure with other active moieties. For instance, a series of 4-oxypiperidines were designed as MTDLs targeting both histamine (B1213489) H₃ receptors (H₃R) and cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE). nih.gov In these designs, the benzofuranyl group can provide crucial π–π stacking interactions within the receptor binding site. nih.gov One study identified a lead compound, 5-((1-(benzofuran-2-ylmethyl)piperidin-4-yl)oxy)-N-methyl-N-propylpentan-1-amine (ADS003), as a potent H₃R antagonist that also demonstrated the ability to cross the blood-brain barrier. nih.gov Subsequent work on related structures aimed to optimize this dual activity, with some compounds showing nanomolar affinity for the H₃R and micromolar inhibition of both AChE and BuChE. nih.gov

Another example of a multi-target application is the development of dual 5-HT₁ₐ receptor agonists and serotonin (B10506) reuptake inhibitors (SSRIs). acs.org In the optimization of a class of indolealkylpiperazines, the arylpiperazine moiety was modified, and a 5-benzofuranyl-2-carboxamide was found to be highly effective at increasing affinity for both the 5-HT transporter and the 5-HT₁ₐ receptor while suppressing binding to the D₂ receptor. acs.org This led to the identification of Vilazodone, which incorporates a benzofuran (B130515) component linked to a piperazine (B1678402) ring, as a potent dual-acting agent. acs.org

Table 1: Examples of Multi-Target-Directed Ligands Based on Benzofuran-Piperidine Scaffolds

| Compound Series | Primary Targets | Therapeutic Area | Key Structural Feature |

|---|---|---|---|

| 4-Oxypiperidines | Histamine H₃ Receptor (antagonist), AChE/BuChE (inhibitor) | Alzheimer's Disease | Benzofuran-2-ylmethyl group on the piperidine (B6355638) nitrogen. nih.gov |

| Indolealkylpiperazines | 5-HT₁ₐ Receptor (agonist), Serotonin Transporter (inhibitor) | Depression | 5-Benzofuranyl-2-carboxamide linked to the piperazine ring. acs.org |

| Piperine-derived Hybrids | Cholinesterases (AChE, BuChE), BACE1, Aβ Aggregation | Alzheimer's Disease | Piperidine alkaloid used as a cap group for MTDLs. nih.gov |

Strategies for Enhancing Receptor Subtype Selectivity

Achieving selectivity for a specific receptor subtype over others is a critical goal in drug discovery to maximize therapeutic efficacy and minimize off-target effects. The this compound scaffold has been instrumental in developing subtype-selective ligands, particularly for dopamine (B1211576) receptors.

Research has shown that the use of a heteroaryl group, such as 2-benzofuranyl, as a "tail" group in certain ligand series can produce selectivity for the dopamine D₃ receptor over the closely related D₂ receptor. acs.orgnih.gov This selectivity is thought to arise from interactions of the benzofuranyl substituent with a secondary binding pocket near transmembrane helices 1, 2, and 7 of the D₃ receptor. acs.orgnih.gov

Table 2: SAR Insights for D₃ vs. D₂ Receptor Subtype Selectivity

| Structural Moiety | Modification | Impact on Selectivity | Reference |

|---|---|---|---|

| Tail Group | Inclusion of a 2-benzofuranyl group | Generally yields ligands with selectivity for D₃ over D₂ receptors. acs.orgnih.gov | acs.org, nih.gov |

| Head Group | 2-Methoxyphenylpiperazine vs. unsubstituted phenylpiperazine | Reduced D₂/D₃ selectivity due to a significant increase in D₂ affinity. nih.gov | nih.gov |

| Head Group | 2,3-Dichlorophenylpiperazine | Showed the highest D₃ receptor affinity and enhanced selectivity. acs.orgnih.gov | acs.org, nih.gov |

| Linker/Core | Cyclohexanecarboxamide vs. piperidine-4-carboxamide | Markedly diminished D₂ affinity, resulting in a ligand with >150-fold selectivity for D₃. nih.gov | nih.gov |

Utility as Pharmacological Probes for Biological Pathways (e.g., PET imaging agents)

The this compound scaffold and its close analogs are valuable as pharmacological probes for elucidating biological pathways, most notably through their use as radioligands for Positron Emission Tomography (PET) imaging. PET allows for the noninvasive visualization and quantification of molecular targets, such as receptors, in the living brain. nih.gov

Derivatives of benzofuran-piperazine (a closely related scaffold) have been successfully developed as PET tracers for imaging sigma-1 (σ₁) receptors, which are implicated in a variety of central nervous system (CNS) diseases, including Alzheimer's disease and schizophrenia. nih.govnih.gov Researchers synthesized a series of N-(2-benzofuranylmethyl)-N'-(alkoxybenzyl)piperazines as selective σ₁ receptor ligands. nih.govnih.gov

Two of these compounds were radiolabeled for PET studies:

[¹⁸F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine ([¹⁸F]6): This tracer was developed for PET imaging of σ₁ receptors using the radioisotope fluorine-18. nih.gov It demonstrated the ability to be used for noninvasive imaging, which is crucial for understanding how σ₁ receptor expression and function change during the progression of neuropsychiatric diseases. nih.gov

1-(Benzofuran-2-ylmethyl)-4-(4-[¹¹C]methoxybenzyl)piperazine ([¹¹C]13): This compound was radiolabeled with carbon-11. nih.gov PET studies in a non-human primate confirmed that [¹¹C]13 could penetrate the blood-brain barrier and accumulate in the brain, reaching a maximum level within 5 minutes and remaining stable, demonstrating its feasibility as an imaging probe for σ₁ receptors. nih.gov

These examples underscore the utility of the benzofuran-piperidine/piperazine core in creating highly specific tools for in vivo imaging, enabling deeper investigation into the roles of specific receptor systems in health and disease. nih.govnih.gov

Table 3: Benzofuran-Piperazine Derivatives as PET Imaging Agents for Sigma-1 Receptors

| Radioligand | Radioisotope | Target | Key Finding |

|---|---|---|---|

| [¹⁸F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine | ¹⁸F | Sigma-1 (σ₁) Receptor | Developed as a selective ligand for noninvasive PET imaging of σ₁ receptors in the CNS. nih.gov |

| 1-(Benzofuran-2-ylmethyl)-4-(4-[¹¹C]methoxybenzyl)piperazine | ¹¹C | Sigma-1 (σ₁) Receptor | Demonstrated blood-brain barrier penetration and stable accumulation in the primate brain, validating its use as a PET probe. nih.gov |

Emerging Methodologies in Heterocyclic Drug Discovery (e.g., artificial intelligence, machine learning)

The discovery and optimization of heterocyclic compounds like this compound are being transformed by emerging methodologies, particularly artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These computational tools can analyze vast datasets to identify patterns, predict molecular properties, and accelerate the entire drug discovery pipeline, from target identification to lead optimization. nih.govgjpb.de

The traditional drug discovery process is notoriously long and expensive, with a high failure rate. gjpb.de AI and ML offer a paradigm shift by enabling researchers to navigate the immense chemical space (estimated at over 10⁶⁰ molecules) more efficiently. nih.gov For heterocyclic scaffolds like piperidine, computational approaches are already making a significant impact. clinmedkaz.org

Key applications of these emerging methodologies include:

Target Prediction: In silico tools can predict the likely biological targets of novel compounds. For example, new piperidine derivatives have been analyzed using web tools like SwissTargetPrediction to identify their most probable protein targets, helping to direct further preclinical studies. clinmedkaz.org

Virtual Screening and De Novo Design: AI algorithms can screen massive virtual libraries of molecules for their potential to bind to a specific target. gjpb.de Furthermore, generative AI models can design entirely new molecules (de novo design) with desired properties, exploring novel chemical space around scaffolds like benzofuran and piperidine. mednexus.org

Property Prediction: Machine learning models are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. gjpb.de This allows for the early deselection of compounds with unfavorable profiles, saving time and resources.

Structure-Activity Relationship (SAR) Analysis: AI can enhance the understanding of SAR by identifying subtle relationships between a molecule's structure and its biological activity that may not be apparent through traditional analysis. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Benzofuranyl)-piperidine derivatives, and how do reaction conditions influence yield and purity?

- Methodology :

Coupling Reactions : Use benzofuran-2-carboxylic acid derivatives (e.g., acid chlorides) with substituted piperidines via nucleophilic acyl substitution. Optimize solvent systems (e.g., CHCl₃/MeOH mixtures) to enhance reaction efficiency .

Purification : Employ column chromatography (n-hexane/EtOAc gradients) or recrystallization. Monitor purity via HPLC (retention time 13–15 min, peak area >95% at 254 nm) .

Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of acylating agent) and reaction time (12–24 hr under reflux) .

Q. Which spectroscopic methods are most effective for characterizing this compound derivatives?

- Methodology :

¹H/¹³C NMR : Confirm regiochemistry of the benzofuran moiety (e.g., δ 7.5–8.0 ppm for aromatic protons) and piperidine ring substitution (e.g., δ 1.5–3.5 ppm for methylene/methine groups) .

HRMS : Validate molecular weight (e.g., m/z 395.5 for C₂₃H₂₉N₃O₃) and isotopic patterns .

HPLC : Assess purity using C18 columns with UV detection (254 nm); retention time deviations >0.5 min indicate impurities .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodology :

PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .

Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data among structurally similar analogs?

- Methodology :

Comparative SAR Analysis : Systematically vary substituents (e.g., fluorine vs. chlorine on the benzofuran ring) and test in standardized assays (e.g., receptor binding IC₅₀) .

In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and identify steric/electronic mismatches .

Metabolic Profiling : Assess stability in liver microsomes to rule out off-target effects from metabolite interference .

Q. What strategies optimize the metabolic stability of this compound derivatives in preclinical studies?

- Methodology :

Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .

Prodrug Design : Mask labile hydroxyl groups with acetyl or PEGylated moieties to enhance plasma half-life .

In Vitro Assays : Test stability in hepatocyte suspensions (1–4 hr incubations) with LC-MS/MS quantification of parent compound .

Q. How do electronic effects of substituents on the benzofuran ring influence pharmacological profiles?

- Methodology :

Hammett Analysis : Correlate substituent σ values (e.g., -F: σₚ=0.06, -CF₃: σₚ=0.54) with logP and receptor binding affinity .

DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction with biological targets .

Fluorine Scanning : Replace hydrogen with fluorine at key positions to assess impact on potency and selectivity .

Q. What in silico methods predict the binding affinity of derivatives toward neurological targets?

- Methodology :

Pharmacophore Modeling : Use Schrödinger Phase to align compounds with known dopamine/serotonin receptor ligands .

Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs with minor structural changes .

Machine Learning : Train QSAR models on datasets (pIC₅₀ values) to prioritize synthesis candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.